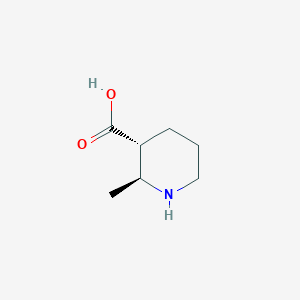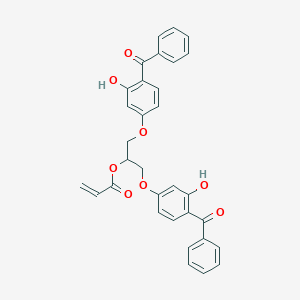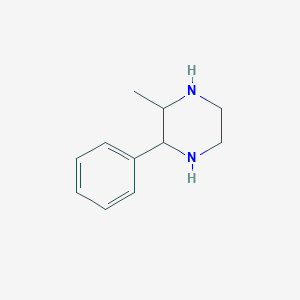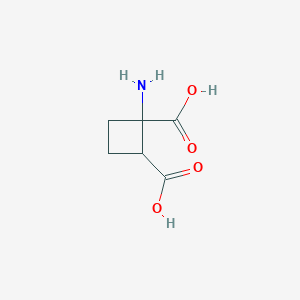
1-aminocyclobutane-1,2-dicarboxylic Acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Aminocyclobutane-1,2-dicarboxylic acid (ACBC) is a non-proteinogenic amino acid that is structurally similar to glutamate. It was first isolated from the seeds of Sesbania drummondii in 1990 and has since been found in other plant species. ACBC has been studied for its potential as a neurotransmitter and as a tool for investigating glutamate receptors.
Wirkmechanismus
1-aminocyclobutane-1,2-dicarboxylic Acid activates glutamate receptors by binding to the receptor and inducing a conformational change that leads to the opening of ion channels or the activation of intracellular signaling pathways. The exact mechanism of action is still not fully understood, but it is thought to involve interactions with specific amino acid residues in the receptor protein.
Biochemische Und Physiologische Effekte
1-aminocyclobutane-1,2-dicarboxylic Acid has been shown to have a number of biochemical and physiological effects. It has been shown to increase the release of neurotransmitters such as dopamine and acetylcholine in the brain, and may have a role in modulating synaptic plasticity. 1-aminocyclobutane-1,2-dicarboxylic Acid has also been shown to have anti-inflammatory effects in the brain, and may have potential as a therapeutic agent for neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
1-aminocyclobutane-1,2-dicarboxylic Acid has several advantages for lab experiments. It is stable and easy to handle, and can be readily synthesized in the lab. 1-aminocyclobutane-1,2-dicarboxylic Acid is also selective for glutamate receptors, which makes it a useful tool for studying these receptors. However, 1-aminocyclobutane-1,2-dicarboxylic Acid has some limitations as well. It is not a natural neurotransmitter, which means that its effects may not accurately reflect those of endogenous neurotransmitters. Additionally, 1-aminocyclobutane-1,2-dicarboxylic Acid may have off-target effects that could complicate the interpretation of experimental results.
Zukünftige Richtungen
There are several areas of future research for 1-aminocyclobutane-1,2-dicarboxylic Acid. One area of interest is the development of 1-aminocyclobutane-1,2-dicarboxylic Acid analogs that have improved selectivity for specific glutamate receptor subtypes. Another area of interest is the investigation of 1-aminocyclobutane-1,2-dicarboxylic Acid's potential as a therapeutic agent for neurodegenerative diseases such as Alzheimer's and Parkinson's. Finally, further research is needed to fully understand the mechanism of action of 1-aminocyclobutane-1,2-dicarboxylic Acid and its effects on synaptic transmission and plasticity.
Synthesemethoden
1-aminocyclobutane-1,2-dicarboxylic Acid can be synthesized through a multi-step process starting from cyclobutanone. The first step involves the conversion of cyclobutanone to cyclobutanone oxime, which is then converted to 1,2-dicyanocyclobutane. This compound is then reduced to 1,2-diaminocyclobutane, which is finally converted to 1-aminocyclobutane-1,2-dicarboxylic Acid through a carboxylation reaction.
Wissenschaftliche Forschungsanwendungen
1-aminocyclobutane-1,2-dicarboxylic Acid has been studied for its potential as a neurotransmitter and as a tool for investigating glutamate receptors. It has been shown to activate both ionotropic and metabotropic glutamate receptors in the brain, and may have a role in modulating synaptic transmission. 1-aminocyclobutane-1,2-dicarboxylic Acid has also been used as a ligand for studying the structure and function of glutamate receptors.
Eigenschaften
CAS-Nummer |
104639-20-5 |
|---|---|
Produktname |
1-aminocyclobutane-1,2-dicarboxylic Acid |
Molekularformel |
C6H9NO4 |
Molekulargewicht |
159.14 g/mol |
IUPAC-Name |
1-aminocyclobutane-1,2-dicarboxylic acid |
InChI |
InChI=1S/C6H9NO4/c7-6(5(10)11)2-1-3(6)4(8)9/h3H,1-2,7H2,(H,8,9)(H,10,11) |
InChI-Schlüssel |
GCQSQCHWSXNVRH-UHFFFAOYSA-N |
SMILES |
C1CC(C1C(=O)O)(C(=O)O)N |
Kanonische SMILES |
C1CC(C1C(=O)O)(C(=O)O)N |
Synonyme |
1,2-Cyclobutanedicarboxylic acid, 1-amino- |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



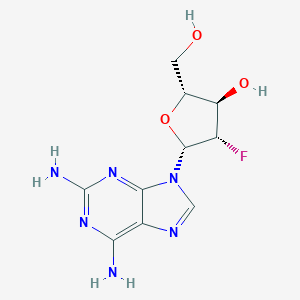
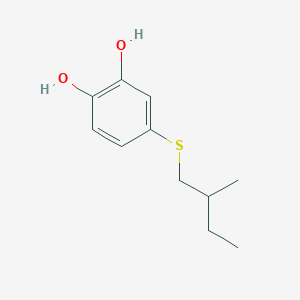
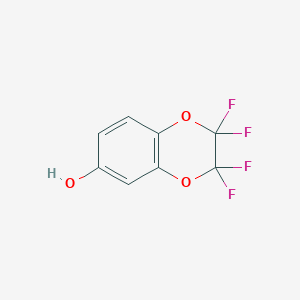

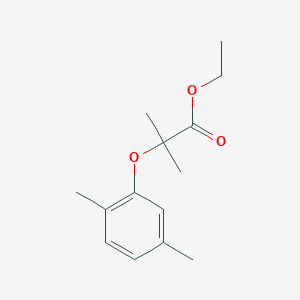
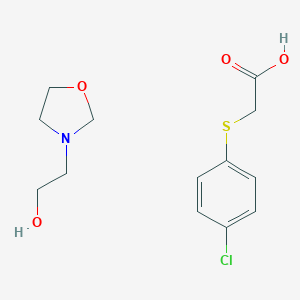
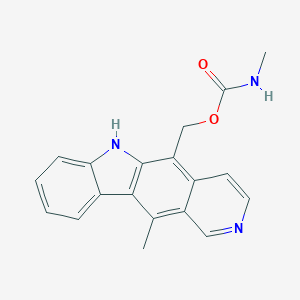
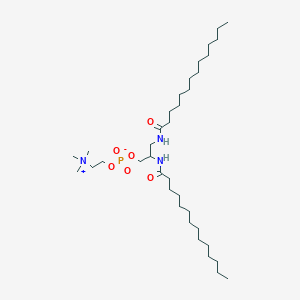
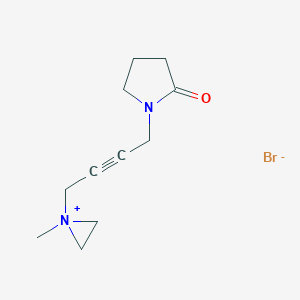
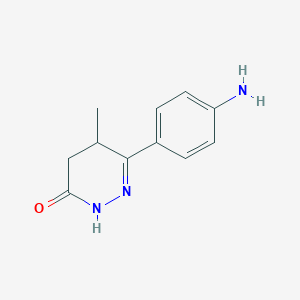
![[[(9aS)-5,6-Dichloro-2,3,9,9a-tetrahydro-3-oxo-9a-propyl-1H-fluoren-7-yl]oxy]acetic acid](/img/structure/B11875.png)
